molecular formula C25H26ClNO6S B601348 Clopidogrel Impurity 6 CAS No. 1346598-12-6

Clopidogrel Impurity 6

Cat. No. B601348
M. Wt: 504
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clopidogrel impurity 6 is a compound that has been studied extensively in recent years. It is an active metabolite of clopidogrel, a drug used in the treatment of cardiovascular disease. Clopidogrel impurity 6 has been found to have a variety of biochemical and physiological effects and has been studied in the context of laboratory experiments.

Scientific Research Applications

Characterization and Analysis

  • Identification and Characterization : A study focused on identifying and characterizing the principal oxidation impurity in clopidogrel, which is considered important due to its presence in oxidative degradation studies. The impurity was identified as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium with a molecular weight of 320 amu (Mohan et al., 2008).

  • Separation Techniques : Research has been conducted on separating clopidogrel bisulphate from its impurities (impurity A, B, and C) using capillary zone electrophoresis. This study is significant for understanding the separation and determination of clopidogrel and its impurities (Fayed et al., 2009).

  • TLC Method for Determination : A simple TLC method has been established for separating clopidogrel and its hydrolytic product SR 26334, a major impurity. This method is useful for quantitative analysis and purity control of clopidogrel in raw materials and dosage forms (Antić et al., 2007).

Impurity Detection and Implications

  • Quantum Dot Modified Electrode for Detection : A study developed a method using functionalized multi-walled carbon nanotubes and CdSe quantum dots modified glassy carbon electrode for analyzing clopidogrel in serum samples and tablet dosage form. This technique is significant for the detection and determination of clopidogrel impurities (Ozcelikay et al., 2018).

  • Analysis of Purity in Drug Products : Another study compared the purity of PLAVIX tablets containing clopidogrel hydrogensulfate with the innovator drug product, focusing on the amount of impurities and their effect on drug efficacy (Gomez et al., 2004).

Stability and Quality Control

  • Stability-Indicating Methods : Research has been done on developing stability-indicating methods for uncoupling and estimation of impurities in clopidogrel and other drugs. This research is crucial for understanding the stability and quality control of clopidogrel and its impurities (Nagavi et al., 2016).

  • HPLC Method for Related Substances : A high-performance liquid chromatography (HPLC) method has been established for determining related substances of clopidogrel bisulfate. This method is essential for controlling the quality of clopidogrel bisulfate (Ling, 2013).

properties

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Clopidogrel-MP Endo Derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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